

2-Chloro-5-fluoro-N-propylpyrimidin-4-amine experimental protocol

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Compound of Interest

Compound Name: *2-Chloro-5-fluoro-N-propylpyrimidin-4-amine*

Cat. No.: *B13102695*

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Application Note: Regioselective Synthesis and Utility of **2-Chloro-5-fluoro-N-propylpyrimidin-4-amine** in Kinase Inhibitor Development

Executive Summary

The compound **2-chloro-5-fluoro-N-propylpyrimidin-4-amine** (CAS: 1540151-95-8) is a highly versatile, halogenated pyrimidine building block widely utilized in medicinal chemistry. Its dual-halogenated nature provides an ideal scaffold for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This application note details the physicochemical properties, mechanistic rationale, and a self-validating experimental protocol for its synthesis, specifically tailored for researchers developing inhibitors for Spleen Tyrosine Kinase (Syk), Janus Kinases (JAK), and Phosphodiesterase 4 (PDE4) pathways^[1].

Physicochemical Properties

Accurate characterization and handling of the intermediate are critical for downstream reproducibility. The core quantitative data is summarized below:

Property	Value
Chemical Name	2-Chloro-5-fluoro-N-propylpyrimidin-4-amine
CAS Number	1540151-95-8
Molecular Formula	C7H9ClFN3
Molecular Weight	189.62 g/mol
Physical Form	White solid / powder
InChI Key	YDVGLYUHPMULJC-UHFFFAOYSA-N
Shipping/Storage	Normal ambient temperature (Store sealed, protected from moisture)

Mechanistic Rationale: Regioselective SNAr

The synthesis of **2-chloro-5-fluoro-N-propylpyrimidin-4-amine** relies on the regioselective nucleophilic attack of propan-1-amine on 2,4-dichloro-5-fluoropyrimidine. Understanding the causality behind this selectivity is paramount for reaction optimization:

- **Electronic Activation (The "Why"):** In the pyrimidine ring, both the C2 and C4 positions are electron-deficient. However, the presence of the highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect), which disproportionately sensitizes the adjacent C4 position to nucleophilic attack.
- **Thermodynamic Control:** Conducting the reaction at a mild 50 °C provides sufficient activation energy to overcome the barrier for SNAr at C4, while preventing the unwanted secondary displacement of the C2 chloride, which would occur at higher temperatures (e.g., solvent reflux)[1].
- **Solvent and Base Selection:** Ethanol acts as a polar protic solvent, stabilizing the polar Meisenheimer complex transition state. Triethylamine (Et3N) is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming propan-1-amine nucleophile and driving the equilibrium forward[1].

Experimental Protocol: Standardized Synthesis

Workflow

The following step-by-step methodology yields the target compound with high purity, establishing a self-validating system through subsequent NMR confirmation.

Materials Required:

- 2,4-Dichloro-5-fluoropyrimidine (Electrophile)
- Propan-1-amine (Nucleophile)
- Triethylamine (Acid scavenger)
- Ethanol (Solvent)
- Silica gel and mobile phase (Petroleum ether, Ethyl acetate)

Step-by-Step Procedure:

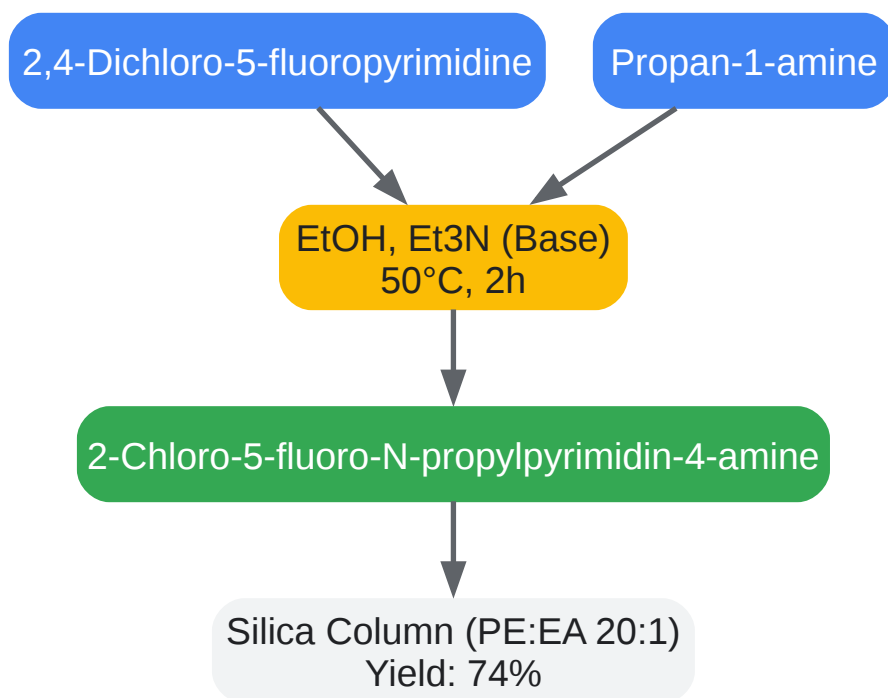
- **Reaction Assembly:** In a clean, dry round-bottom flask, dissolve 1.6 g (10.0 mmol) of 2,4-dichloro-5-fluoropyrimidine and 0.6 g (10.0 mmol) of propan-1-amine in 15 mL of absolute ethanol[1].
- **Base Addition:** Add 2.8 mL (20.0 mmol) of triethylamine dropwise to the solution at room temperature[1]. Ensure adequate stirring to maintain homogeneity.
- **Thermal Activation:** Attach a reflux condenser and heat the mixture to 50 °C in an oil bath. Stir continuously for 2 hours[1]. Monitor the reaction progression via TLC (Thin-Layer Chromatography) to confirm the consumption of the starting pyrimidine.
- **Workup:** Remove the flask from heat and allow it to cool to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the ethanol and volatile byproducts[1].
- **Purification:** Load the crude residue onto a silica gel column. Elute using a solvent system of petroleum ether/ethyl acetate at a 20:1 (v/v) ratio[1]. Collect the fractions containing the

product (identified via UV activity on TLC plates).

- Isolation: Evaporate the combined product fractions in vacuo to yield approximately 1.4 g (74% yield) of the target compound as a white solid[1].

Self-Validation (Analytical Characterization): To validate the success and regioselectivity of the synthesis, perform ^1H NMR spectroscopy. The presence of the intact C2-chloride and the successful amination at C4 is confirmed by the following spectral signature:

- ^1H NMR (400 MHz, DMSO- d_6): δ 8.20 (br. s, 1H, NH), 8.05 (d, $J = 3.5$ Hz, 1H, Pyrimidine-CH), 3.33-3.27 (m, 2H, N-CH $_2$), 1.59-1.52 (m, 2H, CH $_2$), 0.89 (t, $J = 7.4$ Hz, 3H, CH $_3$) ppm[1].



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Regioselective S $_N$ Ar synthesis workflow for 2-chloro-5-fluoro-N-propylpyrimidin-4-amine.

Downstream Applications: Kinase Inhibitor Development

Once isolated, the remaining chlorine atom at the C2 position of **2-chloro-5-fluoro-N-propylpyrimidin-4-amine** serves as an active handle for downstream derivatization. Drug development professionals frequently subject this intermediate to Suzuki-Miyaura cross-coupling (e.g., reacting with boronic acids/esters) or a second, harsher SNAr reaction with anilines[1].

The resulting bis-substituted pyrimidines are privileged scaffolds in pharmacology. They are critically utilized to synthesize inhibitors that block the ATP-binding sites of kinases such as JAK and Syk, thereby preventing the phosphorylation of downstream STAT proteins and halting the transcription of inflammatory cytokines in diseases like rheumatoid arthritis and lymphoma[1].



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Downstream application: Inhibition of JAK/Syk signaling pathways by pyrimidine derivatives.

References

- Google Patents. "CA3145813A1 - Chemical compounds.

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Sources

- 1. CA3145813A1 - Chemical compounds - Google Patents [patents.google.com]
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